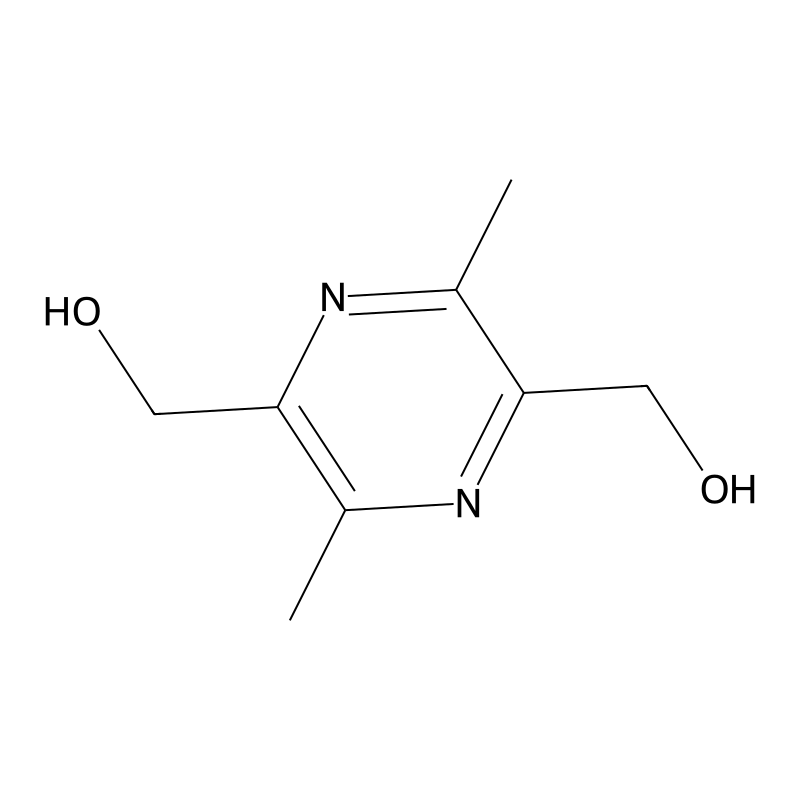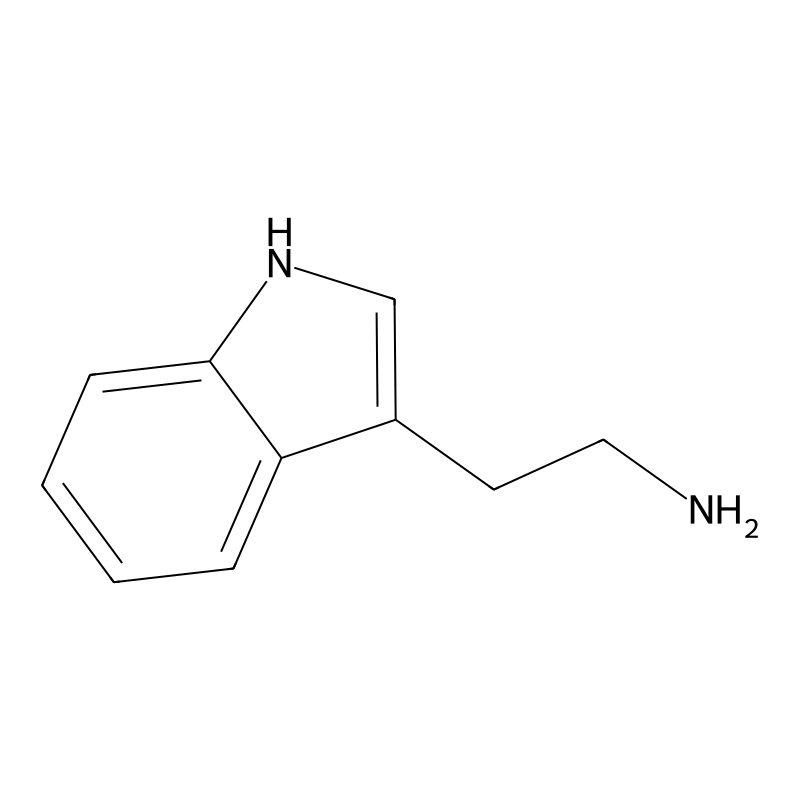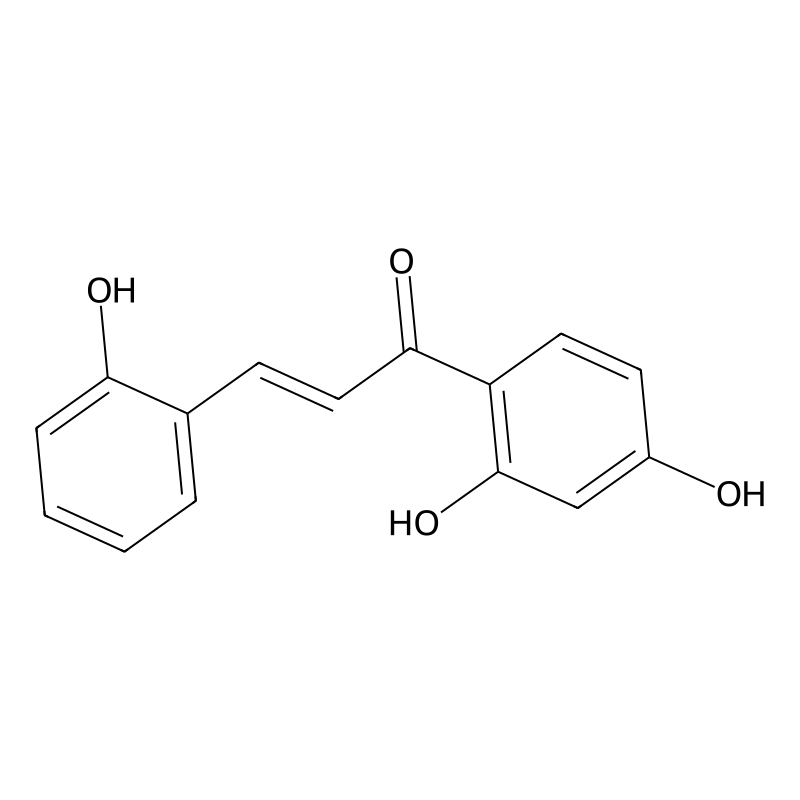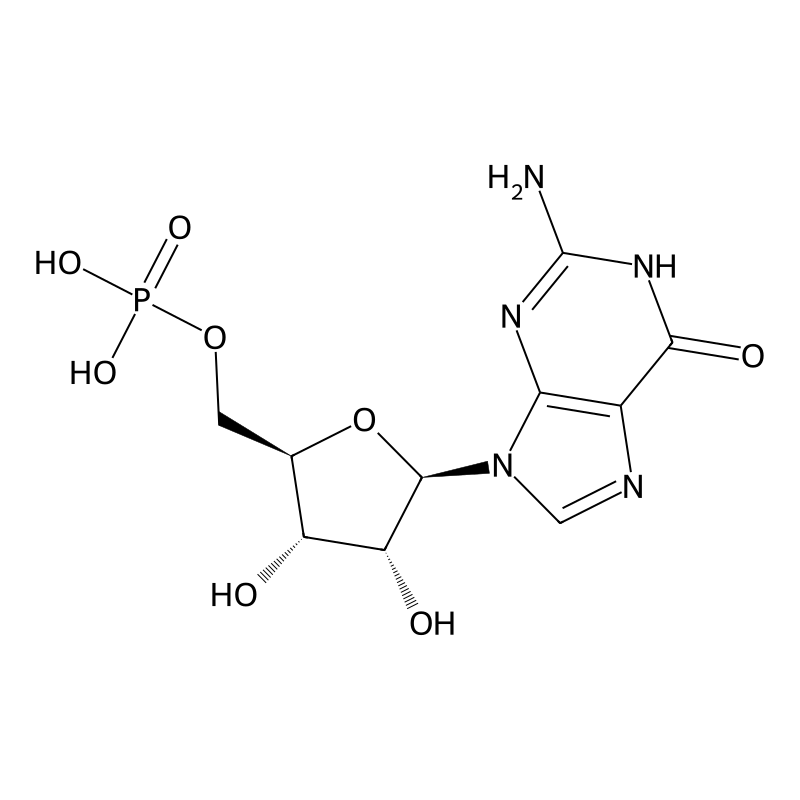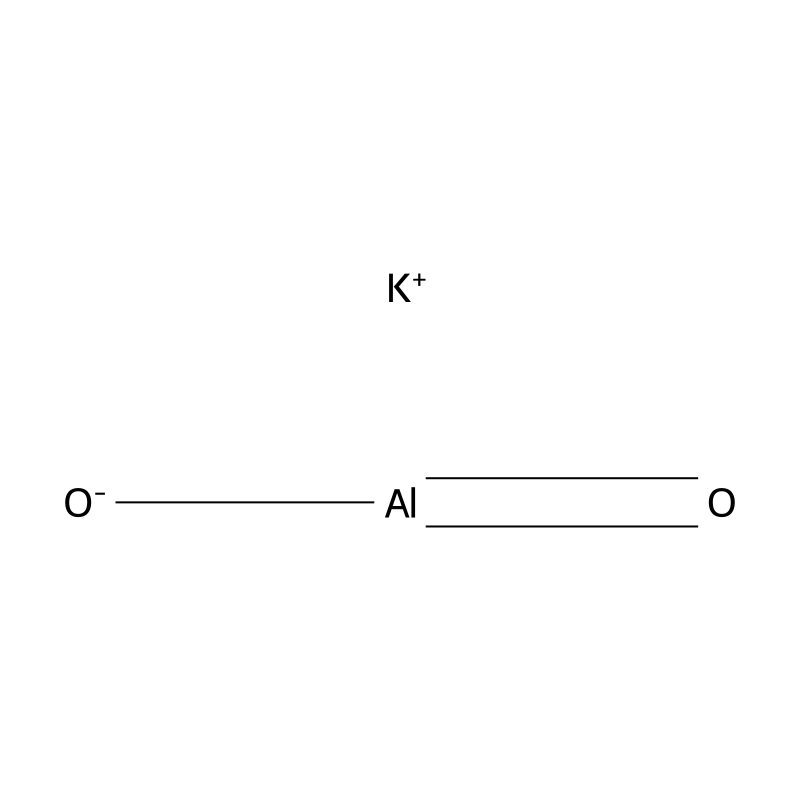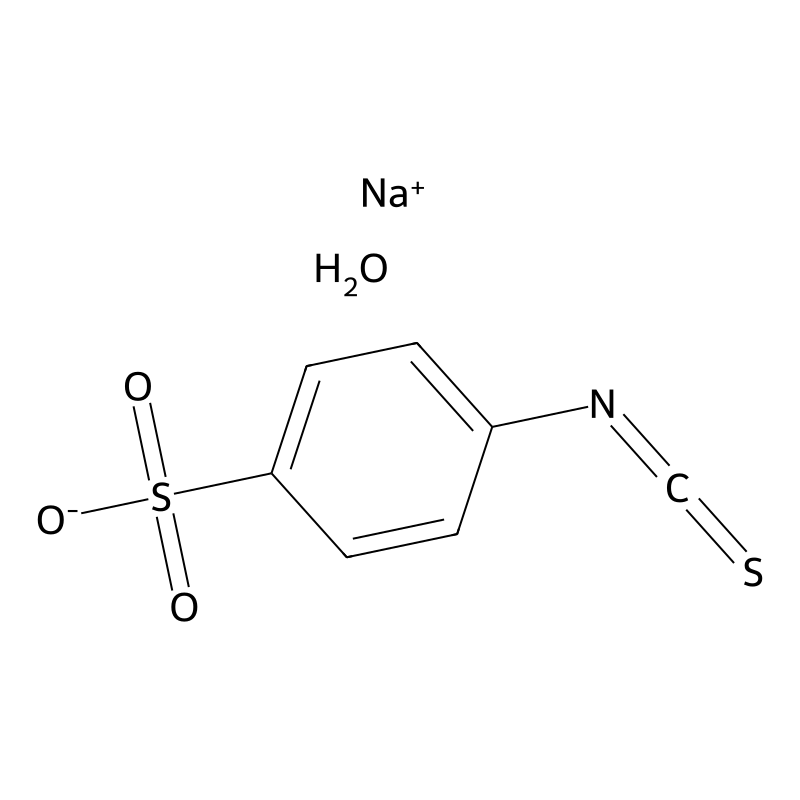N-Acetylglucosamine
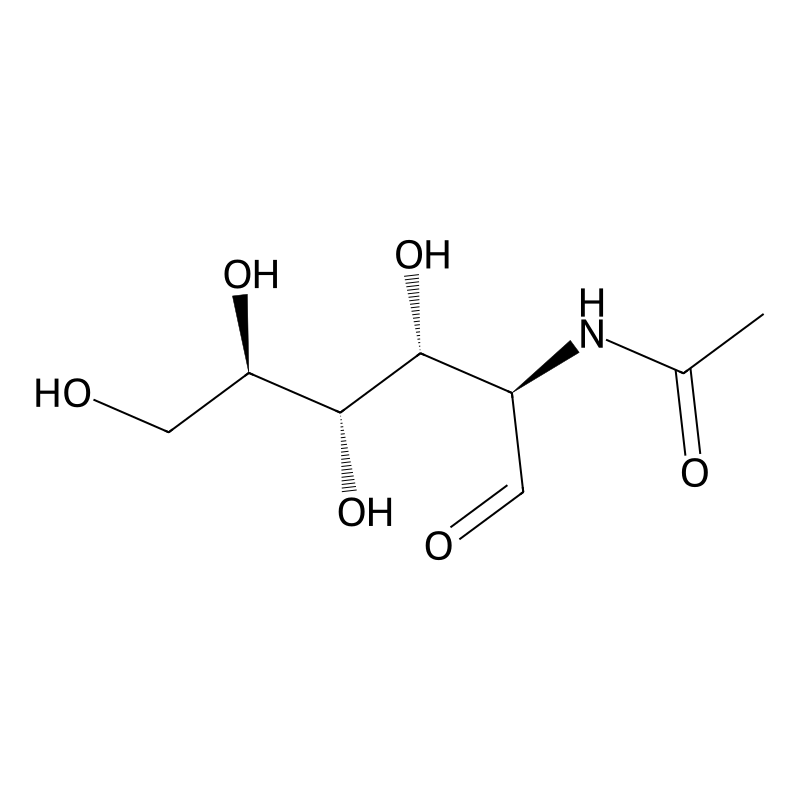
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
167 mg/mL
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Biosynthesis and Cellular Functions
Studies reveal that AldNac is synthesized through an enzymatic conversion of GlcNAc by specific aldo/keto reductases. [] This modification process introduces the aldehyde group, enabling AldNac to participate in various cellular events, including:
- Protein Glycosylation: AldNac serves as a crucial glycosylating agent for proteins, attaching itself to specific amino acid residues through glycosidic linkages. This protein glycosylation mediated by AldNac is essential for protein folding, stability, and function. []
- Glycan Remodeling: AldNac can be involved in remodeling existing glycan structures on proteins or lipids. This remodeling process plays a role in regulating protein activity and cellular signaling pathways. []
N-Acetylglucosamine, also known as N-acetyl-2-amino-2-deoxy-D-glucose, is an amide derivative of the monosaccharide glucose. It has the molecular formula and a molecular weight of approximately 221.21 g/mol. This compound is characterized by a secondary amide bond between glucosamine and acetic acid, making it a crucial component in various biological systems. N-Acetylglucosamine is a fundamental building block of chitin, a structural polysaccharide found in the exoskeletons of arthropods, as well as in the cell walls of fungi and some algae. Additionally, it plays a significant role in the formation of glycoproteins and glycolipids, influencing cellular communication and structural integrity
GlcNAc, primarily in its cyclic form (N-Acetyl-D-Glucosamine), plays a significant role in various biological processes [, ]. Here are two examples: As mentioned earlier, GlcNAc serves as a building block for complex carbohydrates like chitin and peptidoglycan [, ]. These carbohydrates play structural roles in cell walls and provide protection and support to organisms. GlcNAc can be attached to proteins through a process called O-glycosylation []. This modification can affect protein function, stability, and localization within the cell, influencing various cellular signaling pathways [].Glycan Synthesis
Cellular Signaling
The enzymatic phosphorylation of N-acetylglucosamine is catalyzed by N-acetylglucosamine kinase, which converts it into N-acetylglucosamine 6-phosphate using adenosine triphosphate as a phosphate donor . This reaction is vital for metabolic pathways involving amino sugars.
N-Acetylglucosamine exhibits several biological activities. It is integral to the biosynthesis of glycosaminoglycans, such as hyaluronic acid, which are essential for maintaining tissue hydration and elasticity. Furthermore, N-acetylglucosamine is involved in the regulation of cellular processes through O-GlcNAcylation—a post-translational modification that affects protein function by adding N-acetylglucosamine residues to serine or threonine residues on proteins . This modification plays a crucial role in signaling pathways related to stress responses and metabolic regulation.
Research has also indicated that N-acetylglucosamine can influence immune responses by modulating the release of inflammatory mediators
N-Acetylglucosamine has numerous applications across various fields: Studies have shown that N-acetylglucosamine interacts with various proteins, influencing their activity through O-GlcNAcylation. For instance, this modification can activate or deactivate enzymes involved in metabolic pathways or transcription factors that regulate gene expression . The interaction between N-acetylglucosamine and proteins is crucial for understanding its role in cellular signaling and metabolism. N-Acetylglucosamine shares structural similarities with several other compounds derived from glucose. Below is a comparison highlighting its uniqueness: N-Acetylglucosamine's unique position lies in its dual role as both a structural component in polysaccharides like chitin and as an active participant in cellular signaling through glycosylation processes
Compound Structure Similarity Unique Features Glucosamine Amino sugar Lacks acetyl group; serves primarily in chitin synthesis N-Acetylgalactosamine Amide derivative Similar structure; involved in different glycosaminoglycan synthesis Chitobiose Disaccharide unit Composed of two N-acetylglucosamines; part of chitin Hyaluronic Acid Polymer of alternating sugars Composed of glucuronic acid and N-acetylglucosamine
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
Related CAS
Drug Indication
Mechanism of Action
Other CAS
Absorption Distribution and Excretion
Metabolism Metabolites
Wikipedia
General Manufacturing Information
Dates
2: Naseem S, Konopka JB. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens. PLoS Pathog. 2015 Jul 30;11(7):e1004947. doi: 10.1371/journal.ppat.1004947. eCollection 2015 Jul. Review. PubMed PMID: 26226264; PubMed Central PMCID: PMC4520607.
3: Olivier-Van Stichelen S, Hanover JA. You are what you eat: O-linked N-acetylglucosamine in disease, development and epigenetics. Curr Opin Clin Nutr Metab Care. 2015 Jul;18(4):339-45. doi: 10.1097/MCO.0000000000000188. Review. PubMed PMID: 26049631; PubMed Central PMCID: PMC4479189.
4: Guo H, Xiang J. [Influence of poly-β-1-6-N-acetylglucosamine on biofilm formation and drug resistance of Acinetobacter baumannii]. Zhonghua Shao Shang Za Zhi. 2015 Feb;31(1):45-7. Review. Chinese. PubMed PMID: 25876639.
5: Ogawa M, Sawaguchi S, Furukawa K, Okajima T. N-acetylglucosamine modification in the lumen of the endoplasmic reticulum. Biochim Biophys Acta. 2015 Jun;1850(6):1319-24. doi: 10.1016/j.bbagen.2015.03.003. Epub 2015 Mar 17. Review. PubMed PMID: 25791024.
6: Ogawa M, Furukawa K, Okajima T. Extracellular O-linked β-N-acetylglucosamine: Its biology and relationship to human disease. World J Biol Chem. 2014 May 26;5(2):224-30. doi: 10.4331/wjbc.v5.i2.224. Review. PubMed PMID: 24921011; PubMed Central PMCID: PMC4050115.
7: Liu L, Liu Y, Shin HD, Chen R, Li J, Du G, Chen J. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives. Appl Microbiol Biotechnol. 2013 Jul;97(14):6149-58. doi: 10.1007/s00253-013-4995-6. Epub 2013 Jun 11. Review. PubMed PMID: 23754704.
8: Zhang J, Zhang L, Li X, Xu W. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors: a new class of antibacterial agents. Curr Med Chem. 2012;19(13):2038-50. Review. PubMed PMID: 22414079.
9: Zachara NE. The roles of O-linked β-N-acetylglucosamine in cardiovascular physiology and disease. Am J Physiol Heart Circ Physiol. 2012 May 15;302(10):H1905-18. doi: 10.1152/ajpheart.00445.2011. Epub 2012 Jan 27. Review. PubMed PMID: 22287582; PubMed Central PMCID: PMC3362101.
10: Darley-Usmar VM, Ball LE, Chatham JC. Protein O-linked β-N-acetylglucosamine: a novel effector of cardiomyocyte metabolism and function. J Mol Cell Cardiol. 2012 Mar;52(3):538-49. doi: 10.1016/j.yjmcc.2011.08.009. Epub 2011 Aug 22. Review. PubMed PMID: 21878340; PubMed Central PMCID: PMC3928598.
11: Gautam A, Rishi P, Tewari R. UDP-N-acetylglucosamine enolpyruvyl transferase as a potential target for antibacterial chemotherapy: recent developments. Appl Microbiol Biotechnol. 2011 Oct;92(2):211-25. doi: 10.1007/s00253-011-3512-z. Epub 2011 Aug 7. Review. PubMed PMID: 21822642.
12: Chen JK, Shen CR, Liu CL. N-acetylglucosamine: production and applications. Mar Drugs. 2010 Sep 15;8(9):2493-516. doi: 10.3390/md8092493. Review. PubMed PMID: 20948902; PubMed Central PMCID: PMC2953398.
13: Chopra A. (99m)Tc-Labeled S-benzoylmercaptoacetyl triglycine n-acetylglucosamine. 2010 Apr 21 [updated 2010 May 13]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK42929/ PubMed PMID: 20641990.
14: Butkinaree C, Park K, Hart GW. O-linked beta-N-acetylglucosamine (O-GlcNAc): Extensive crosstalk with phosphorylation to regulate signaling and transcription in response to nutrients and stress. Biochim Biophys Acta. 2010 Feb;1800(2):96-106. doi: 10.1016/j.bbagen.2009.07.018. Epub 2009 Aug 6. Review. PubMed PMID: 19647786; PubMed Central PMCID: PMC2815129.
15: Chatham JC, Marchase RB. The role of protein O-linked beta-N-acetylglucosamine in mediating cardiac stress responses. Biochim Biophys Acta. 2010 Feb;1800(2):57-66. doi: 10.1016/j.bbagen.2009.07.004. Epub 2009 Jul 14. Review. PubMed PMID: 19607882; PubMed Central PMCID: PMC2814923.
16: Ngoh GA, Jones SP. New insights into metabolic signaling and cell survival: the role of beta-O-linkage of N-acetylglucosamine. J Pharmacol Exp Ther. 2008 Dec;327(3):602-9. doi: 10.1124/jpet.108.143263. Epub 2008 Sep 3. Review. PubMed PMID: 18768779.
17: Golks A, Guerini D. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. 'Protein modifications: beyond the usual suspects' review series. EMBO Rep. 2008 Aug;9(8):748-53. doi: 10.1038/embor.2008.129. Epub 2008 Jul 11. Review. PubMed PMID: 18617890; PubMed Central PMCID: PMC2515212.
18: Hart GW, Housley MP, Slawson C. Cycling of O-linked beta-N-acetylglucosamine on nucleocytoplasmic proteins. Nature. 2007 Apr 26;446(7139):1017-22. Review. PubMed PMID: 17460662.
19: Musselmann K, Hassell JR. Focus on molecules: CHST6 (carbohydrate sulfotransferase 6; corneal N-acetylglucosamine-6-sulfotransferase). Exp Eye Res. 2006 Oct;83(4):707-8. Epub 2006 Mar 23. Review. PubMed PMID: 16549065.
20: Chou TY, Hart GW. O-linked N-acetylglucosamine and cancer: messages from the glycosylation of c-Myc. Adv Exp Med Biol. 2001;491:413-8. Review. PubMed PMID: 14533811.
Explore Compound Types
